molecular formula C22H15Br2ClN2O B12149658 7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149658
M. Wt: 518.6 g/mol
InChI Key: IKBACLLZIKQCMT-UHFFFAOYSA-N
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Description

7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are characterized by a fused ring system containing both nitrogen and oxygen atoms. The presence of bromine, chlorine, and phenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The final step often involves the cyclization of the intermediate to form the benzoxazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds within the structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups, into the compound.

Scientific Research Applications

7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The presence of halogen and phenyl groups allows the compound to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dibromo-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Dibromo-2-(4-chlorophenyl)-5-(3-methoxy-4-pentoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique combination of substituents enhances its reactivity and potential for diverse applications in synthetic chemistry and material science.

Properties

Molecular Formula

C22H15Br2ClN2O

Molecular Weight

518.6 g/mol

IUPAC Name

7,9-dibromo-5-(2-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Br2ClN2O/c23-14-10-16-20-12-19(13-6-2-1-3-7-13)26-27(20)22(28-21(16)17(24)11-14)15-8-4-5-9-18(15)25/h1-11,20,22H,12H2

InChI Key

IKBACLLZIKQCMT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5Cl

Origin of Product

United States

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